molecular formula C10H13NO3 B8567104 Ethyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Ethyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Cat. No.: B8567104
M. Wt: 195.21 g/mol
InChI Key: FUWJRDGEHPOVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-hydroxy-2-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H13NO3/c1-3-14-9(12)10(2,13)8-4-6-11-7-5-8/h4-7,13H,3H2,1-2H3

InChI Key

FUWJRDGEHPOVBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=NC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodopyridine (15.0 g, 73 mmol) was taken up in dry THF (600 mL) and cooled to 0° C. and then ethylmagnesium bromide (3M solution in THF, 41.8 mL) was gradually added, maintaining the temperature at 0° C. over the period of 30 mins. To the above reaction mixture was then added a solution of ethyl 2-oxopropanoate (12.13 g, 104 mmol) in THF (100 mL). The reaction mixture was stirred at 0° C. for 1 hr. The reaction progress was monitored by TLC using solvent system MeOH:DCM (5:95). After completion of reaction, the reaction mixture was quenched with ice-cold water and extracted with EtOAc (3×1 Lit). The combined organic layers were dried over Na2SO4, and concentrated under vacuum. The crude product residue was combined with a batch of crude product obtained from a second reaction carried out at the same scale, and was purified by column chromatography using silica (100-200 mesh) and solvent system EtOAc:Hexane (4:6) to obtain 7 g (25%) of ethyl 2-hydroxy-2-(pyridin-4-yl)propanoate as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, 2H, J=6 Hz), 7.44 (d, 2H, J=6 Hz), 6.2 (s, 1H), 4.08 (q, 2H, J=7.2 Hz), 1.60 (s, 1H), 1.12 (t, 3H, J=7.2 Hz); LC-MS m/z calculated for [M+H]+ 196.09. found 196.2.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
41.8 mL
Type
reactant
Reaction Step Two
Quantity
12.13 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

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